molecular formula C10H18N4O2S B3200678 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine CAS No. 1019006-22-4

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Cat. No. B3200678
CAS RN: 1019006-22-4
M. Wt: 258.34 g/mol
InChI Key: KBUNKQSIZUJYDW-UHFFFAOYSA-N
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Description

“1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine” is a chemical compound with the molecular formula C10H18N4O2S . It is a derivative of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride .


Molecular Structure Analysis

The molecular weight of “1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine” is 258.34 . The InChI code is 1S/C10H18N4O2S/c1-8-10(7-13(2)12-8)19(17,18)14-5-3-9(4-6-14)11/h7,9H,3-6H2,1-2H3 .


Physical And Chemical Properties Analysis

The density of “1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine” is predicted to be 1.44±0.1 g/cm3 . The boiling point is predicted to be 431.2±55.0 °C . The melting point is not available .

Scientific Research Applications

Molecular Structure and Synthesis Studies

  • Synthesis and Molecular Structure Analysis : A study focused on the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, including 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine. Molecular structure investigations used X-ray crystallography combined with Hirshfeld and DFT calculations, analyzing intermolecular interactions and predicting electronic properties (Shawish et al., 2021).

Synthesis of Heterocyclic Compounds

  • Facile Synthesis in a Superbasic Medium : Research on the facile synthesis of flexible bis(pyrazol-1-yl)alkane and related ligands, involving reactions of pyrazoles with 1,3-dibromopropane, bis(2-chloroethyl) ether, or bis(2-chloroethyl)amine hydrochloride (Potapov et al., 2007).

Antioxidant Evaluation

  • Synthesis and Antioxidant Properties : A study evaluating the synthesis of new pyrazolopyridine derivatives for antioxidant properties, with a focus on protecting DNA from damage induced by bleomycin (Gouda, 2012).

Anticancer Activity

  • Evaluating Anticancer Properties : Research on anticancer activity of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent, demonstrating effectiveness against various cancer cell lines (Turov, 2020).

Crystal and Molecular Structure

  • Crystal and Molecular Structure Studies : Investigation of the molecular and crystal structure of a compound related to 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine, focusing on its chair conformation and intermolecular hydrogen bonds (Naveen et al., 2015).

Novel Compounds Synthesis

  • Development of Novel Heterocyclic Compounds : Synthesis and characterization of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as heterocyclic amino acids, important for building blocks in chemical synthesis (Matulevičiūtė et al., 2021).

Antimicrobial Activity

  • Pyrazolyl-s-triazine Derivatives and Antimicrobial Activity : Synthesis of a series of pyrazole-containing s-triazine derivatives and analysis of their antimicrobial and antifungal activity against several microorganisms (Sharma et al., 2017).

properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-8-10(7-13(2)12-8)17(15,16)14-5-3-9(11)4-6-14/h7,9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUNKQSIZUJYDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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